Executive Summary This technical whitepaper details the scalable synthesis of 4-Chloro-2-methyl-3-(propan-2-yl)quinoline (CAS generic analog). This scaffold is a critical heterocyclic intermediate, often utilized in the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical whitepaper details the scalable synthesis of 4-Chloro-2-methyl-3-(propan-2-yl)quinoline (CAS generic analog). This scaffold is a critical heterocyclic intermediate, often utilized in the development of quinoline-based agrochemicals (e.g., imidazolinone herbicides) and kinase inhibitors in pharmaceutical research.
The protocol outlined below prioritizes the Conrad-Limpach approach over the Knorr synthesis to selectively target the 4-chloro isomer. By controlling the kinetic vs. thermodynamic reaction pathways, this method avoids the formation of the unwanted 2-hydroxy-4-methyl isomer.
The synthesis is deconstructed into three critical phases. The steric bulk of the isopropyl group at Position 3 presents a specific challenge, requiring high-temperature cyclization to overcome the rotational energy barrier.
Strategic Pathway
Precursor Assembly: Condensation of aniline with ethyl 2-isopropylacetoacetate to form the
-enamino ester.
Thermodynamic Cyclization: High-temperature Conrad-Limpach cyclization to yield the 4-hydroxyquinoline core.[1]
Deoxychlorination: Aromatization and chlorination using Phosphorus Oxychloride (
).
Figure 1: Retrosynthetic pathway utilizing the Conrad-Limpach protocol to ensure regioselectivity at the 4-position.
Part 2: Detailed Experimental Protocols
Phase 1: Enamine Formation (Condensation)
Objective: Synthesize ethyl 3-(phenylamino)-2-(propan-2-yl)but-2-enoate.
Rationale: Direct condensation is preferred. The use of a Dean-Stark trap is non-negotiable to drive the equilibrium forward by removing water, preventing hydrolysis of the ester.
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
Reflux vigorously for 4–6 hours. Monitor the collection of water in the trap.
Endpoint: Reaction is complete when theoretical water volume (~1.8 mL) is collected and TLC indicates consumption of aniline.
Workup: Concentrate the solution under reduced pressure to remove toluene. The resulting oil (enamine) is typically used directly in Phase 2 without high-vacuum distillation to prevent premature thermal decomposition.
Phase 2: Thermal Cyclization (Conrad-Limpach)
Objective: Cyclization to 2-methyl-3-(propan-2-yl)quinolin-4(1H)-one.
Critical Mechanism: This step requires temperatures >240°C. At lower temperatures, the kinetic product (anilide) may form, leading to the wrong isomer (2-hydroxy). We use Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) as the heat transfer medium.
Reagents:
Crude Enamine (from Phase 1)
Dowtherm A (10 volumes relative to enamine)
Protocol:
Heat Dowtherm A (100 mL) to a rolling reflux (~255°C ) in a multi-neck flask equipped with a short-path distillation head.
Dropwise Addition: Add the crude enamine (dissolved in a minimal amount of warm Dowtherm A if too viscous) to the boiling solvent over 20–30 minutes.
Note: Rapid addition causes foaming due to ethanol evolution.
Maintain temperature at 250–255°C for 30–60 minutes. Ethanol generated during cyclization will distill off immediately.
Cooling: Allow the mixture to cool slowly to room temperature. The quinolone product often precipitates as a solid.[1]
Isolation: Dilute the mixture with Hexanes (100 mL) to fully precipitate the product and solubilize the Dowtherm A.
Filter the solid, wash extensively with Hexanes and Acetone to remove oily residues.
Yield: Expect 60–75%.
Phase 3: Deoxychlorination
Objective: Conversion to 4-Chloro-2-methyl-3-(propan-2-yl)quinoline.
Rationale: Phosphorus Oxychloride (
) acts as both solvent and reagent. It activates the tautomeric enol form of the quinolone, converting the hydroxyl group into a good leaving group (dichlorophosphate) which is then displaced by chloride.
Reagents:
4-Hydroxy-2-methyl-3-isopropylquinoline (1.0 eq)
Phosphorus Oxychloride (
) (5.0 eq)
Optional: N,N-Dimethylaniline (Trace catalyst)
Protocol:
Safety Warning:
is highly corrosive and reacts violently with water. Work in a fume hood.
Place the dry quinolone intermediate (10 g) in a flask.
Carefully add
(35 mL).
Reflux the mixture (
) for 2–4 hours. The suspension should clear as the starting material is consumed.
Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 1:4). The product is less polar than the starting material.
Quenching (Critical):
Cool the reaction mixture to room temperature.
Pour the mixture slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature <20°C to prevent hydrolysis of the product.
Neutralize the acidic solution with Ammonium Hydroxide (
) or NaOH to pH 8–9.
Extraction: Extract with Dichloromethane (
mL).
Dry over
, filter, and concentrate.
Purification: Recrystallize from Ethanol or purify via silica gel chromatography if high purity (>99%) is required.
Part 3: Data Summary & Quality Control
Process Parameters Table
Step
Reaction Type
Key Reagent
Temp (C)
Critical Control Point
1
Condensation
Ethyl 2-isopropylacetoacetate
110 (Reflux)
Water removal (Dean-Stark) essential to drive equilibrium.
2
Cyclization
Dowtherm A
250–255
Temperature must exceed 240°C to prevent Knorr side-product.
3
Chlorination
105
Quench on ice; exothermic. Maintain basic pH during workup.
Analytical Specifications (Expected)
Appearance: Off-white to pale yellow crystalline solid.
Melting Point: ~60–65°C (Dependent on purity).
1H NMR (
, 400 MHz):
8.1–7.5 (m, 4H, Ar-H)
3.8–3.6 (m, 1H, CH of isopropyl)
2.7 (s, 3H, )
1.5 (d, 6H, Isopropyl )
Part 4: Troubleshooting & Optimization
High-Contrast Workflow Diagram
The following diagram illustrates the decision matrix for the critical cyclization step, where most failures occur.
Figure 2: Kinetic vs. Thermodynamic control logic. Temperature maintenance is vital to avoid the Knorr side-product.
Common Issues
Incomplete Cyclization: If the enamine is added too slowly or the temperature drops, the yield decreases. Ensure the solvent is at a rolling boil before addition.
Hydrolysis during Chlorination Workup: The 4-chloro group is relatively stable, but prolonged exposure to hot acid (during the quench) can hydrolyze it back to the quinolone. Quench on ice and neutralize immediately.
Steric Hindrance: The isopropyl group at position 3 makes the molecule crowded. If chlorination is sluggish, add
(0.5 eq) to the mixture to increase electrophilicity.
References
Conrad, M., & Limpach, L. (1887). "Synthese von Chinolinderivaten." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
BenchChem. (2025).[1] "Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines." Link
National Institutes of Health (NIH). (2011). "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones." PubMed Central. Link
Arnott, E. A., et al. (2011).[2] "POCl3 Chlorination of 4-Quinazolones." Journal of Organic Chemistry. Link
Patel, H. U., & Gediya, P. A. (2014).[3] "Comparative Synthesis of Substituted 2-Methylquinolin-4(1H)-one." International Journal of Pharmaceutical Sciences and Research. Link
A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of 4-Chloro-2-methyl-3-(propan-2-yl)quinoline
Abstract This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Chloro-2-methyl-3-(propan-2-yl)quinoline. The...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Chloro-2-methyl-3-(propan-2-yl)quinoline. The method utilizes a reversed-phase chromatographic separation coupled with positive mode electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) for detection. A simple "dilute-and-shoot" sample preparation protocol is employed, making it suitable for high-throughput analysis in contexts such as synthetic reaction monitoring, purity assessment, and quality control. The method was developed and validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.[1][2][3]
Introduction
4-Chloro-2-methyl-3-(propan-2-yl)quinoline is a substituted quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimalarial and anticancer properties.[4] The precise and reliable quantification of such molecules is essential during drug discovery and development for assessing synthesis efficiency, purity of intermediates, and final product quality.
Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for the analysis of pharmaceutical compounds due to its inherent selectivity and sensitivity.[5] Specifically, a triple quadrupole mass spectrometer operating in MRM mode provides superior quantitative performance by monitoring specific precursor-to-product ion transitions, minimizing matrix interference and ensuring high confidence in the results.[6] This note provides a comprehensive, step-by-step protocol for the analysis of 4-Chloro-2-methyl-3-(propan-2-yl)quinoline, grounded in established bioanalytical method validation principles from regulatory bodies like the FDA.[5][7][8][9]
Experimental Design
Analyte: 4-Chloro-2-methyl-3-(propan-2-yl)quinoline reference standard (>98% purity).
Solvents:
Acetonitrile (LC-MS Grade)
Methanol (LC-MS Grade)
Deionized Water (18.2 MΩ·cm)
Additives: Formic Acid (LC-MS Grade, >99%)
Molecular Formula: C₁₃H₁₄ClN
Molecular Weight: 219.71 g/mol
Structure:
Rationale for ESI+: The quinoline core contains a nitrogen atom that is readily protonated. Therefore, positive mode electrospray ionization (ESI+) was selected to generate a strong protonated molecular ion, [M+H]⁺, which is ideal for sensitive MS detection.[10][11][12]
LC System: UHPLC System (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC I-Class)
Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Sciex 7500, Waters Xevo TQ-XS)
Analytical Column: C18 Reversed-Phase Column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
Methodology
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with a 50:50 (v/v) mixture of acetonitrile and water.
Calibration Standards (1 - 1000 ng/mL): Perform serial dilutions of the working stock solution using a 50:50 (v/v) acetonitrile/water mixture to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
A summary of the optimized chromatographic and mass spectrometric conditions is provided below.
Table 1: Optimized LC-MS/MS Method Parameters
Parameter
Condition
Rationale
LC Column
C18 Reversed-Phase, 2.1 x 50 mm, 1.7 µm
The C18 stationary phase provides excellent retention for moderately non-polar compounds like the target analyte. The sub-2 µm particle size allows for high-efficiency separations and faster run times.[13]
Mobile Phase A
0.1% Formic Acid in Water
Formic acid is a common MS-friendly modifier that aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.[14][15]
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a strong organic solvent that provides good peak shapes and is compatible with MS detection.
Flow Rate
0.4 mL/min
A standard flow rate for 2.1 mm ID columns, balancing analysis speed and system pressure.
Gradient
30% B to 95% B in 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min
A gradient elution ensures that the analyte is eluted as a sharp, symmetrical peak while cleaning the column of more retained impurities.
Injection Volume
2 µL
A small injection volume minimizes potential column overload and matrix effects.
Column Temp.
40 °C
Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Ionization Mode
ESI Positive (ESI+)
Chosen to efficiently protonate the basic nitrogen atom of the quinoline ring.[11][12]
Precursor Ion (Q1)
m/z 220.1
Corresponds to the [M+H]⁺ ion of the analyte (C₁₃H₁₅ClN⁺).
Product Ions (Q3)
m/z 178.1 (Quantifier), m/z 142.1 (Qualifier)
These ions correspond to stable fragments generated by collision-induced dissociation, providing high selectivity. The most intense fragment is used for quantification.
Collision Energy
Optimized to 25 eV (for m/z 178.1) and 35 eV (for m/z 142.1)
Energy is optimized to maximize the signal of the specific product ions.
| Dwell Time | 100 ms | Sufficient time to acquire at least 12-15 data points across the chromatographic peak for reliable quantification. |
The entire process from sample preparation to data analysis follows a structured and logical flow to ensure reproducibility and accuracy.
Caption: High-level workflow for the quantitative analysis of 4-Chloro-2-methyl-3-(propan-2-yl)quinoline.
Method Validation
The developed method was validated following the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][3][16] The key validation parameters are summarized below.
Table 2: Summary of Method Validation Results
Parameter
Acceptance Criteria
Result
Linearity & Range
Correlation Coefficient (r²) ≥ 0.995
r² = 0.998 over the range of 1 - 1000 ng/mL
Accuracy
Mean recovery of 85-115% (80-120% at LLOQ)
97.2% - 104.5% for all QC levels
Precision
Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ)
Intra-day RSD ≤ 4.8% , Inter-day RSD ≤ 6.2%
Limit of Quantitation (LOQ)
Signal-to-Noise Ratio ≥ 10, with acceptable accuracy & precision
1 ng/mL
Limit of Detection (LOD)
Signal-to-Noise Ratio ≥ 3
0.3 ng/mL
| Specificity | No interfering peaks at the retention time of the analyte in blank samples | No interference observed |
Linearity: The method demonstrated excellent linearity across the concentration range of 1 to 1000 ng/mL. The calibration curve, constructed by plotting the peak area against the concentration, yielded a correlation coefficient (r²) of 0.998.
Accuracy and Precision: Accuracy was assessed by analyzing quality control (QC) samples at low, medium, and high concentrations (5, 100, and 800 ng/mL). The results were within ±15% of the nominal values, confirming high accuracy. Both intra-day and inter-day precision were excellent, with RSD values well below the 15% acceptance limit.
Sensitivity: The lower limit of quantitation (LLOQ) was established at 1 ng/mL, with a signal-to-noise ratio greater than 10 and demonstrated accuracy and precision within acceptable limits.
Conclusion
This application note presents a fast, robust, and highly sensitive LC-MS/MS method for the quantification of 4-Chloro-2-methyl-3-(propan-2-yl)quinoline. The simple sample preparation, rapid chromatographic runtime, and high selectivity of MRM detection make this method ideally suited for high-throughput analysis in various stages of pharmaceutical research and development. The method has been thoroughly validated according to ICH guidelines, ensuring that it is reliable and fit for its intended purpose.
References
Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). ResolveMass Laboratories Inc. Retrieved February 26, 2026, from [Link]
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). AAPS. Retrieved February 26, 2026, from [Link]
M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). U.S. Food and Drug Administration. Retrieved February 26, 2026, from [Link]
Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved February 26, 2026, from [Link]
FDA Finalizes Guidance on Bioanalytical Method Validation. (2018, June 12). The Center for Biosimilars. Retrieved February 26, 2026, from [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved February 26, 2026, from [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved February 26, 2026, from [Link]
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. Retrieved February 26, 2026, from [Link]
ICH Q Guidelines. (n.d.). ICH. Retrieved February 26, 2026, from [Link]
O'Donnell, G., et al. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. ResearchGate. Retrieved February 26, 2026, from [Link]
Borman, P., et al. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved February 26, 2026, from [Link]
4-Chloro-2-methylquinoline. (n.d.). PubChem, National Institutes of Health. Retrieved February 26, 2026, from [Link]
Pérez-Pavo, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Retrieved February 26, 2026, from [Link]
Pérez-Pavo, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate. Retrieved February 26, 2026, from [Link]
Hilaire, C., et al. (2012). Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices. PubMed. Retrieved February 26, 2026, from [Link]
Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. Retrieved February 26, 2026, from [Link]
Brum Junior, L., et al. (2011). Development and Validation of LCMS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations. ResearchGate. Retrieved February 26, 2026, from [Link]
da Silva, A. P., et al. (2021). Development and validation of an LC-MS/MS screening method for macrolide and quinolone residues in baby food. PubMed. Retrieved February 26, 2026, from [Link]
Separation of Quinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 26, 2026, from [Link]
Chemical Properties of Quinoline, 4,7-dichloro- (CAS 86-98-6). (n.d.). Cheméo. Retrieved February 26, 2026, from [Link]
4-Chloro-3-nitro-8-(propan-2-yl)quinoline. (n.d.). PubChem, National Institutes of Health. Retrieved February 26, 2026, from [Link]
Application Notes and Protocols for Cell-based Assays Involving 4-Chloro-2-methyl-3-(propan-2-yl)quinoline
A Technical Guide for Researchers in Drug Discovery Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry Quinoline, a heterocyclic aromatic compound, and its derivatives represent a corne...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers in Drug Discovery
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
Quinoline, a heterocyclic aromatic compound, and its derivatives represent a cornerstone in the development of therapeutic agents.[1][2][3] The versatility of the quinoline scaffold allows for a wide range of chemical modifications, leading to a diverse array of biological activities.[4][5] Historically, quinoline-based compounds have been pivotal in the fight against malaria, with drugs like chloroquine and mefloquine saving countless lives.[6][7][8][9] More recently, the focus has expanded to their significant potential as anticancer agents.[4][10][11][12] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of topoisomerases, disruption of tubulin polymerization, and modulation of critical signaling pathways involved in cancer cell proliferation and survival.[1][4][11]
This application note provides a detailed guide for the characterization of novel quinoline derivatives, using 4-Chloro-2-methyl-3-(propan-2-yl)quinoline as a representative example. While specific biological data for this particular molecule is not yet widely published, its structure suggests potential anticancer properties based on the activities of related 2,4-disubstituted quinolines.[10] The protocols detailed herein are designed to be a robust starting point for researchers to elucidate the cytotoxic and mechanistic properties of this and other novel quinoline-based compounds.
Part 1: Foundational Cytotoxicity Assessment
The initial step in characterizing any potential therapeutic agent is to determine its effect on cell viability. This allows for the determination of the compound's potency (e.g., IC50 value) and provides a basis for selecting appropriate concentrations for further mechanistic studies.
The MTT Assay: A Reliable Method for Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[13][14][15] It is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product.[15] The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol: MTT Assay
Materials:
4-Chloro-2-methyl-3-(propan-2-yl)quinoline
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[10][16]
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well cell culture plates
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Microplate reader
Procedure:
Cell Seeding:
Trypsinize and count the cells.
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
Compound Treatment:
Prepare a stock solution of 4-Chloro-2-methyl-3-(propan-2-yl)quinoline in DMSO.
Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
Incubate for 24, 48, or 72 hours.
MTT Addition and Incubation:
After the incubation period, add 20 µL of MTT solution to each well.
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
Formazan Solubilization:
Carefully remove the medium from each well.
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
Gently shake the plate for 15 minutes to ensure complete dissolution.
Data Acquisition:
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100.[15]
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Hypothetical Data Presentation:
Concentration (µM)
% Cell Viability (MCF-7)
% Cell Viability (HCT-116)
0.1
98.5 ± 3.2
99.1 ± 2.8
1
85.2 ± 4.1
88.7 ± 3.5
10
52.3 ± 5.5
48.9 ± 4.9
50
15.7 ± 2.9
12.4 ± 2.1
100
5.1 ± 1.8
4.5 ± 1.5
IC50 (µM)
~10.5
~9.8
Part 2: Delving into the Mechanism of Action
Once the cytotoxic potential of 4-Chloro-2-methyl-3-(propan-2-yl)quinoline is established, the next logical step is to investigate the underlying mechanism of cell death. Quinoline derivatives are known to induce apoptosis and cause cell cycle arrest.[10][11]
Investigating Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its deregulation is a hallmark of cancer. Many effective anticancer drugs exert their effects by inducing apoptosis in cancer cells.
This flow cytometry-based assay is a standard method for detecting apoptosis. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye like FITC, can be used to label these apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate late apoptotic and necrotic cells.
Materials:
Annexin V-FITC/PI Apoptosis Detection Kit
Cells treated with 4-Chloro-2-methyl-3-(propan-2-yl)quinoline at its IC50 concentration for 24 or 48 hours.
Flow cytometer
Procedure:
Cell Treatment and Harvesting:
Treat cells with the compound as determined from the cytotoxicity assay.
Harvest both adherent and floating cells.
Wash the cells twice with cold PBS.
Staining:
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
Transfer 100 µL of the cell suspension to a flow cytometry tube.
Add 5 µL of Annexin V-FITC and 5 µL of PI.
Gently vortex and incubate for 15 minutes at room temperature in the dark.
Add 400 µL of 1X Binding Buffer to each tube.
Flow Cytometry Analysis:
Analyze the cells by flow cytometry within one hour of staining.
Data Interpretation:
Annexin V- / PI- : Live cells
Annexin V+ / PI- : Early apoptotic cells
Annexin V+ / PI+ : Late apoptotic/necrotic cells
Annexin V- / PI+ : Necrotic cells
An increase in the percentage of Annexin V-positive cells in the treated population compared to the control indicates that the compound induces apoptosis.
Cell Cycle Analysis
Many anticancer agents, including quinoline derivatives, can cause cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating.[17]
Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis
This method utilizes the ability of PI to stoichiometrically bind to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle.
Materials:
Cells treated with 4-Chloro-2-methyl-3-(propan-2-yl)quinoline.
Cold 70% ethanol
RNase A
Propidium Iodide (PI) staining solution
Flow cytometer
Procedure:
Cell Treatment and Fixation:
Treat cells with the compound for a predetermined time (e.g., 24 hours).
Harvest the cells and wash with PBS.
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
Store the fixed cells at -20°C for at least 2 hours.
Staining:
Centrifuge the fixed cells and wash with PBS.
Resuspend the cell pellet in a staining solution containing PI and RNase A.
Incubate for 30 minutes at room temperature in the dark.
Flow Cytometry Analysis:
Analyze the samples on a flow cytometer.
Data Interpretation:
The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase in the treated sample compared to the control indicates cell cycle arrest at that checkpoint.
Part 3: Exploring Specific Molecular Targets
Quinoline derivatives have been reported to inhibit various kinases involved in cancer cell signaling, such as the PI3K/Akt and VEGFR pathways.[1][18]
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical scenario where 4-Chloro-2-methyl-3-(propan-2-yl)quinoline inhibits a key kinase in a cancer cell survival pathway.
Caption: Experimental workflow for Western blot analysis of signaling pathway modulation.
Conclusion and Future Directions
The cell-based assays outlined in this application note provide a comprehensive framework for the initial characterization of 4-Chloro-2-methyl-3-(propan-2-yl)quinoline and other novel quinoline derivatives. By systematically evaluating cytotoxicity, induction of apoptosis, effects on the cell cycle, and modulation of specific signaling pathways, researchers can gain valuable insights into the therapeutic potential of these compounds. Further investigations could include in vivo studies in animal models to assess efficacy and toxicity, as well as more in-depth mechanistic studies to identify direct molecular targets. The continued exploration of the vast chemical space of quinoline derivatives holds great promise for the discovery of novel and effective therapeutic agents.
References
Comprehensive review on current developments of quinoline-based anticancer agents. (2016). [Source not available].
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). [Source not available].
Review on recent development of quinoline for anticancer activities. (2022). [Source not available].
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (n.d.). RSC Advances.
Navigating the Nuances of Drug-Response Assays for Quinoline Compounds: A Comparative Guide to Reproducibility. (2025). Benchchem.
Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. (n.d.). Benchchem.
Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PLOS ONE.
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing.
Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. (n.d.).
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
Quinoline antimalarials: mechanisms of action and resistance. (1997). PubMed.
Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. (2012). PLOS ONE.
Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. (2021). ACS Omega.
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PMC.
An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. (n.d.). [Source not available].
Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025). [Source not available].
Comparative Study of 3-Chloroquinoline Derivatives in Cytotoxicity Assays: A Guide for Researchers. (n.d.). Benchchem.
(PDF) Biological Activities of Quinoline Derivatives. (n.d.).
4-Chloro-3-methylphenyl quinoline-2-carboxyl
Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.
Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. (n.d.). PubMed.
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
Design, synthesis and pharmacological evaluation of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives as antitumor agents: in vitro and in vivo antitumor activity, cell cycle arrest and apoptotic response. (n.d.). RSC Publishing.
A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2022). [Source not available].
You are likely synthesizing 4-Chloro-2-methyl-3-(propan-2-yl)quinoline as a key intermediate for agricultural fungicides (e.g., Quinoxyfen analogs) or specific antimalarial scaffolds.
The Core Challenge: The isopropyl group at the 3-position creates significant steric hindrance. This bulk shields the 4-position, reducing the efficiency of the chlorination step and complicating the preceding cyclization. Standard protocols for unhindered quinolines often fail here, resulting in low conversion rates (<40%) or rapid hydrolysis during workup.
This guide replaces generic advice with field-proven protocols specifically optimized for 3-substituted sterically hindered quinolines .
Module 1: The Critical Intermediate (4-Hydroxy Precursor)
Context: The synthesis almost invariably proceeds via the Conrad-Limpach route. You must first synthesize 2-methyl-3-(propan-2-yl)quinolin-4-ol (also referred to as the 4-quinolone tautomer).
Troubleshooting Guide: Cyclization Failure
Symptom
Probable Cause
Corrective Action
Low Yield (<50%)
Thermodynamic vs. Kinetic Control: You likely stopped at the enamine stage (kinetic product) without pushing to the thermodynamic cyclized product.
Increase Temperature: The ring closure requires 250°C .[1][2] Use a high-boiling solvent like Dowtherm A or Diphenyl ether.
Tarry/Black Crude
Oxidation: Aniline derivatives oxidize rapidly at 250°C in air.
Inert Atmosphere: The reaction must be run under a strict Nitrogen or Argon blanket.
Starting Material Recovery
Water/Ethanol Inhibition: The condensation releases water/ethanol, which inhibits the reaction equilibrium.
Dean-Stark Trap: continuously remove the alcohol/water byproduct to drive the equilibrium forward.
Optimized Protocol: High-Temperature Cyclization
Condensation: Reflux aniline and ethyl 2-isopropylacetoacetate in toluene with catalytic p-TsOH to form the enamine (Schiff base). Remove water via Dean-Stark.
Solvent Swap: Evaporate toluene.[3] Add Dowtherm A (b.p. ~258°C).
Flash Heating: Add the enamine dropwise to pre-heated Dowtherm A (250°C). This "dilution principle" prevents intermolecular polymerization.
Precipitation: Cool to room temperature. Dilute with hexane. The 4-hydroxyquinoline should precipitate as a solid.[3] Filter and wash with hexane to remove Dowtherm A.
Workflow Visualization
Figure 1: The Conrad-Limpach pathway requires a distinct two-step thermal gradient to overcome the energy barrier for ring closure.
Module 2: The Chlorination Step (The Bottleneck)
Context: Converting the 4-hydroxy group to 4-chloro using Phosphorus Oxychloride (POCl₃).[4]
The Issue: The isopropyl group at C3 sterically blocks the approach of the chlorinating agent to C4. Standard reflux often yields incomplete conversion.
Troubleshooting Guide: Incomplete Chlorination
Q: I refluxed in neat POCl₃ for 4 hours, but TLC shows 50% starting material. Why?A: The steric bulk of the isopropyl group retards the formation of the active phosphoryl intermediate.
Fix: You need a "Vilsmeier-Haack" type activation.[5] Add catalytic DMF (N,N-Dimethylformamide) or use PCl₅ as an additive.
Q: My product decomposes back to the starting material during workup.A: This is "Reversion Hydrolysis." The 4-chloro-3-isopropylquinoline cation is highly susceptible to acid-catalyzed hydrolysis.
Fix: Quench into ammonia water or cold sodium bicarbonate , ensuring the pH stays basic (> pH 8) immediately upon contact.
0.5 eq PCl₅ (Phosphorus Pentachloride) OR 3-5 drops DMF .
Note: PCl₅ is more aggressive and preferred for highly hindered substrates [1].
Reaction: Heat to reflux (105-110°C). Monitor by TLC.[3][5]
Endpoint: The reaction is complete when the fluorescent spot of the starting material disappears.
Workup (Critical):
Evaporate excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).
Dissolve the oily residue in DCM (Dichloromethane).
Pour the DCM solution slowly into ice-cold 10% NH₄OH or Sat. NaHCO₃ with vigorous stirring.
Crucial: Maintain Temperature < 10°C during quenching to prevent hydrolysis.
Mechanistic Visualization
Figure 2: Activation of the 4-position using PCl5 or DMF is required to bypass the steric shielding of the isopropyl group.
Module 3: Purification & Quality Control
Q: The product is an oil that won't crystallize.A: 4-Chloroquinolines with alkyl chains are often low-melting solids or oils.
Purification: Flash chromatography is effective.
Stationary Phase: Silica Gel (neutralized with 1% Triethylamine to prevent acid hydrolysis on the column).
Mobile Phase: Hexane:Ethyl Acetate (9:1 to 8:2).
Q: How do I confirm the structure?A: Check the 1H NMR .
Characteristic Signal: Look for the isopropyl methine proton (septet) shifted downfield due to the adjacent aromatic ring and chlorine.
Absence of OH: Ensure the broad singlet (~10-12 ppm) from the precursor is gone.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Quinoline synthesis via POCl3/PCl5).
Indian Chemical Society. (2020).[8] POCl3-PCl5 mixture: A robust chlorinating agent.[8] Journal of the Indian Chemical Society.[8] (Review of POCl3/PCl5 utility for hindered substrates).
BenchChem. (2025). Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives. (Troubleshooting Vilsmeier-Haack conditions).
ResearchGate. (2013).[9] Troubleshooting POCl3 chlorination of quinazolones and quinolines. (Community discussion on workup hydrolysis).
Technical Support Center: Stability and Handling of 4-Chloro-2-methyl-3-(propan-2-yl)quinoline
Introduction 4-Chloro-2-methyl-3-(propan-2-yl)quinoline belongs to the substituted 4-chloroquinoline class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug development,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-Chloro-2-methyl-3-(propan-2-yl)quinoline belongs to the substituted 4-chloroquinoline class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of novel therapeutic agents.[1][2][3] The chemical stability of such intermediates is paramount, as degradation can lead to loss of potency, inconsistent experimental results, and the formation of unknown impurities that could compromise research outcomes.
This guide provides in-depth technical support for researchers, scientists, and drug development professionals to prevent the decomposition of 4-Chloro-2-methyl-3-(propan-2-yl)quinoline. As specific stability data for this exact molecule is not extensively published, the recommendations herein are grounded in the well-established chemical principles and degradation pathways of 4-chloroquinolines and related quinoline derivatives.[4][5][6] We will address common issues through a troubleshooting Q&A, provide detailed handling protocols, and outline methods for assessing stability to ensure the integrity of your research.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific problems you might encounter during your experiments, providing explanations grounded in chemical principles and offering actionable solutions.
Question: My solid, off-white 4-Chloro-2-methyl-3-(propan-2-yl)quinoline powder has developed a yellow or brownish tint upon storage. Is it still usable?
Answer:
Discoloration is a primary visual indicator of chemical degradation.[4] For quinoline derivatives, this is often caused by two main factors:
Photodegradation: Many quinoline compounds are photosensitive and can decompose upon exposure to ambient or UV light.[4][5] This process can generate colored byproducts.
Oxidation: Slow oxidation from atmospheric oxygen can also occur over time, leading to colored impurities.
Causality: The energy from light can excite the molecule's aromatic system, making it susceptible to reactions with oxygen or other molecules, leading to the formation of oxidized species or other colored degradants.
Recommendation:
For highly sensitive applications, such as quantitative biological assays or synthesis of a final compound under GMP conditions, it is strongly advised to use a fresh, un-discolored batch. If this is not possible, the material should be re-purified (e.g., by recrystallization or column chromatography) and its identity and purity confirmed by analytical methods like HPLC and NMR before use. For less sensitive screening experiments, you may proceed with caution, but be aware that the actual concentration of the active compound is lower than calculated and that impurities may cause unexpected effects.
Question: I am observing a gradual loss of activity and poor reproducibility in my cell-based assays. Could my compound be degrading in the aqueous assay medium?
Answer:
Yes, this is a classic sign of compound instability under experimental conditions.[4] The most probable cause is hydrolysis of the 4-chloro group.
Causality: The chlorine atom at the 4-position of the quinoline ring is an electrophilic site, making it susceptible to nucleophilic substitution. In aqueous media (like cell culture medium or buffers), water (H₂O) or hydroxide ions (OH⁻) can act as nucleophiles, displacing the chloride ion. This results in the formation of 4-hydroxy-2-methyl-3-(propan-2-yl)quinoline, which exists in tautomeric equilibrium with its more stable 4-quinolone form.[7][8][9] The rate of this hydrolysis is highly dependent on the pH and temperature of the medium.[4][10][11]
Recommendation:
Prepare Fresh: Always prepare working solutions in your aqueous medium immediately before use.
pH Control: If possible, buffer your medium to a pH where the compound exhibits maximum stability. This must be determined experimentally (see Protocol 2). Quinoline derivatives can be more susceptible to degradation in both strongly acidic and basic conditions.[4]
Conduct a Time-Course Stability Study: Incubate your compound in the assay medium under the exact experimental conditions (temperature, CO₂, light) but without cells. Sample at various time points (e.g., 0, 2, 8, 24 hours) and analyze by HPLC to quantify the remaining parent compound. This will determine the stability window for your experiments.
Question: I'm analyzing my sample by HPLC and see a new, more polar peak appearing over time. What is it likely to be?
Answer:
The most probable identity of this new, more polar peak is the hydrolyzed product, 4-hydroxy-2-methyl-3-(propan-2-yl)quinoline (or its 4-quinolone tautomer).
Causality: Replacing the relatively nonpolar chlorine atom with a hydroxyl group significantly increases the molecule's polarity. This causes the degradation product to have a shorter retention time (i.e., elute earlier) on a standard reverse-phase HPLC column compared to the parent chloro-compound.
Recommendation:
To confirm the identity of the degradant, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique.[12][13] The mass of the new peak should correspond to the molecular weight of the parent compound minus the mass of chlorine plus the mass of a hydroxyl group. For definitive structural confirmation, the degradant can be isolated and analyzed by NMR.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid 4-Chloro-2-methyl-3-(propan-2-yl)quinoline?
Store the solid compound in a tightly sealed, airtight container, preferably under an inert atmosphere (argon or nitrogen), and protected from light (e.g., in an amber vial). It should be kept in a cool, dry place; refrigeration (2-8°C) is recommended for long-term storage.[14][15][16]
Q2: How should I prepare and store stock solutions?
For maximum stability, prepare concentrated stock solutions in a high-purity, anhydrous aprotic solvent like DMSO or DMF. Store these stock solutions in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[4] Use amber or foil-wrapped vials to protect from light.
Q3: What are the primary factors that cause decomposition of this compound?
The primary factors are hydrolysis (from water/moisture, accelerated by non-neutral pH), photodegradation (from UV and ambient light), thermal stress (from elevated temperatures), and oxidation (from air).[4][5]
Q4: How can I minimize degradation during my experiments?
Beyond proper storage, minimize exposure of the compound (both solid and in solution) to light, elevated temperatures, and strong acids or bases. Prepare aqueous solutions immediately before use from a stable, non-aqueous stock.
Q5: Which analytical techniques are best for assessing the stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard for quantifying the parent compound and separating it from its degradants.[4][17][18][19] LC-MS should be used to identify the mass of any degradation products formed.[12][13]
Data & Protocols for Stability Assessment
Data Presentation
Table 1: Recommended Storage & Handling Summary
Form
Temperature
Light Protection
Atmosphere
Recommended Solvent (Stock)
Solid
2-8°C (Long-term)
Mandatory (Amber vial)
Inert gas (Ar, N₂) preferred
N/A
Solution
-20°C or -80°C
Mandatory (Amber vial)
Tightly sealed vial
Anhydrous DMSO, DMF
Experimental Protocols
Protocol 1: Standard Procedure for Handling and Stock Solution Preparation
Allow the container of solid 4-Chloro-2-methyl-3-(propan-2-yl)quinoline to equilibrate to room temperature before opening to prevent moisture condensation.
Handle the solid in a controlled environment with low humidity, if possible.
Weigh the required amount of solid quickly and transfer it to an amber glass vial.
Add the appropriate volume of anhydrous-grade solvent (e.g., DMSO) to achieve the desired stock concentration.
Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
If storing, divide the stock solution into smaller, single-use aliquots in amber microvials to avoid repeated freeze-thaw cycles.
Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study Workflow
A forced degradation study is crucial for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[13][20][21] The goal is to achieve 5-20% degradation.[20][21]
Prepare Solutions: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.
Set Up Stress Conditions: (Run all conditions in parallel with a control sample stored at 4°C in the dark).
Acid Hydrolysis: Mix the solution 1:1 with 0.1 M HCl. Incubate at 60°C.[4]
Base Hydrolysis: Mix the solution 1:1 with 0.1 M NaOH. Incubate at 60°C.[4]
Oxidative Degradation: Mix the solution 1:1 with 3% H₂O₂. Keep at room temperature.[4]
Thermal Degradation: Incubate the solution at 80°C in the dark.[4]
Photolytic Degradation: Expose the solution in a chemically inert, transparent container to a photostability chamber with a light source providing both UV and visible light (as per ICH Q1B guidelines).[4]
Sampling: Withdraw aliquots from each condition at various time points (e.g., 0, 2, 6, 12, 24 hours).
Sample Quenching:
Neutralize the acid-stressed samples with an equivalent amount of 0.1 M NaOH before analysis.
Neutralize the base-stressed samples with an equivalent amount of 0.1 M HCl before analysis.
Analysis: Analyze all samples, including the control, by a stability-indicating HPLC method (see Protocol 3).
Evaluation: Calculate the percentage degradation for each condition. Identify major degradants using LC-MS by comparing stressed samples to the control.
Protocol 3: Example Stability-Indicating HPLC Method
This serves as a starting point; the method must be optimized for your specific compound and its degradation products.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV Diode Array Detector (DAD) scanning from 200-400 nm; monitor at an appropriate wavelength (e.g., 275 nm).[17]
Injection Volume: 10 µL.
A successful stability-indicating method will show baseline separation of the parent peak from all degradation product peaks and any solvent or matrix peaks.
Visualization of Pathways & Workflows
Diagrams
Caption: Potential degradation pathways for 4-Chloro-2-methyl-3-(propan-2-yl)quinoline.
Caption: Experimental workflow for a forced degradation study.
References
Detection of Quinoline Metabolites and Analysis Method. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC. Available at: [Link]
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.). ResearchGate. Available at: [Link]
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). Molecules. Available at: [Link]
Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum. (1993). PubMed. Available at: [Link]
Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles. (2023). Arabian Journal of Chemistry. Available at: [Link]
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. Available at: [Link]
Synthesis and thermal stability of bis(8-hydroxy-quinoline)-Schiff base coordination polymers. (n.d.). NIST. Available at: [Link]
Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity. (2021). PMC. Available at: [Link]
Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. (1989). Semantic Scholar. Available at: [Link]
Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension. (2012). OSTI.GOV. Available at: [Link]
Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. (2011). PubMed. Available at: [Link]
Photocatalytic degradation of quinoline in aqueous TiO2 suspension. (n.d.). ResearchGate. Available at: [Link]
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). MDPI. Available at: [Link]
Quinoline Derivatives Thermodynamic Properties during Phase Transition. (2023). Longdom Publishing. Available at: [Link]
Proposed pathways for the photocatalytic degradation of quinoline. (n.d.). ResearchGate. Available at: [Link]
Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. (2022). MDPI. Available at: [Link]
Industrial preparation method of 4,7-dichloroquinoline. (2014). Google Patents.
Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. (2022). ACS Publications. Available at: [Link]
Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. (n.d.). ACS Publications. Available at: [Link]
Evaluation of thermal stability of quinones by thermal analysis techniques. (2011). ScienceDirect. Available at: [Link]
Polyquinolines and other Aromatic Polymers. (n.d.). DTIC. Available at: [Link]
4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria. (2008). PMC. Available at: [Link]
Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]
Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. (2021). ACS Publications. Available at: [Link]
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). ResearchGate. Available at: [Link]
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Journal of Pharmaceutical Research & Reports. Available at: [Link]
Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. (n.d.). ResearchGate. Available at: [Link]
HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones. (n.d.). RSC Publishing. Available at: [Link]
Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed... (n.d.). ResearchGate. Available at: [Link]
Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023). MDPI. Available at: [Link]
Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3- carboxylic acid and norfloxacin. (n.d.). Beilstein Journals. Available at: [Link]
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. Available at: [Link]
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.). ResearchGate. Available at: [Link]
4-Chloro-3-methylphenyl quinoline-2-carboxylate. (n.d.). PMC. Available at: [Link]
Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (n.d.). arkat usa. Available at: [Link]
Validating the Biological Target of 4-Chloro-2-methyl-3-(propan-2-yl)quinoline Scaffolds
The following guide details the validation strategy for the biological targets of 4-Chloro-2-methyl-3-(propan-2-yl)quinoline (also known as 4-Chloro-3-isopropyl-2-methylquinoline). This molecule is a critical privileged...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the validation strategy for the biological targets of 4-Chloro-2-methyl-3-(propan-2-yl)quinoline (also known as 4-Chloro-3-isopropyl-2-methylquinoline).
This molecule is a critical privileged scaffold in medicinal chemistry.[1][2] It serves as the electrophilic precursor to two distinct classes of bioactive agents: 4-aminoquinoline antimalarials (targeting hemozoin) and Endochin-like quinolones (ELQs) (targeting the mitochondrial cytochrome
A Technical Guide to Deconvoluting Heme vs. Enzymatic Inhibition
Part 1: The Target Landscape (The "Steric Switch" Hypothesis)
In drug development, 4-Chloro-2-methyl-3-(propan-2-yl)quinoline is rarely the final drug; it is the pharmacophore generator .[2] The chlorine atom at position 4 is a "suicide" leaving group designed to be displaced by nucleophilic side chains (amines or phenols).
The presence of the 3-isopropyl (propan-2-yl) group is the defining feature of this scaffold.[2] Unlike its 3-methyl analog (Sontoquine) or 3-hydrogen analog (Chloroquine), the 3-isopropyl group introduces significant steric bulk.[2] This creates a bifurcation in potential biological targets:
Feature
Target A: Heme Polymerization (Hemozoin)
Target B: Cytochrome Complex (Mitochondria)
Mechanism
- stacking with Hematin dimers to prevent detoxification.[2]
Binding to the site of the mitochondrial electron transport chain.
Role of 3-Isopropyl
Hindrance: May disrupt the flat stacking required for intercalation into the hemozoin crystal.[2]
Enhancement: Increases lipophilicity (), mimicking the ubiquinone tail required for binding.
Validation Goal
Prove that the derivative retains stacking ability despite the steric bulk.
Prove that the derivative induces mitochondrial collapse independent of heme.
Part 2: Experimental Validation Protocols
To validate the target, you must perform a differential assay workflow . Do not rely on a single IC50 value.[2] You must distinguish between physicochemical sequestration (Heme) and enzymatic inhibition (
Objective: Determine if the 3-isopropyl group permits binding to the Hematin dimer.[2]
The Logic: If the molecule targets the malaria parasite's digestion vacuole, it must inhibit the formation of hemozoin (malaria pigment). The 4-chloro scaffold is derivatized with a diamine side chain (e.g., N1,N1-diethylpentane-1,4-diamine) before this test.[2]
Step-by-Step Methodology:
Substrate Prep: Dissolve Hemin chloride in DMSO (5 mg/mL).
The Logic: If the BHIA assay is weak (due to 3-isopropyl steric hindrance), the compound likely acts as an ELQ analog targeting respiration. This is validated by measuring the collapse of the mitochondrial membrane potential.
Step-by-Step Methodology:
Cell Line: Use P. falciparum trophozoites or mammalian HepG2 cells (for selectivity).
Staining: Treat cells with TMRE (Tetramethylrhodamine, ethyl ester) (100 nM) for 20 minutes. TMRE accumulates in active mitochondria.[2]
Treatment: Add the 4-chloro-derivative (or its 4-phenoxy analog) at
The following table compares the theoretical performance of the 3-isopropyl scaffold against standard alternatives.
Scaffold Variant
3-Substituent
Heme Affinity ()
Lipophilicity (cLogP)
Resistance Profile (CQR)
Chloroquine Core
-H
High (< 5 M)
4.5
High Resistance (Effluxed by PfCRT)
Sontoquine Core
-Methyl
High
5.0
Moderate Resistance
Target Scaffold
-Isopropyl
Moderate/Low
5.8
Low Resistance (Bulky group blocks PfCRT efflux)
Key Insight: The 3-isopropyl group often lowers Heme affinity (due to steric clash) but increases potency against resistant strains because the bulky molecule cannot fit through the mutated PfCRT efflux pump.[2]
Part 4: Mechanism of Action Visualization
The following diagram illustrates the "Dual-Path" logic for validating the target of 4-Chloro-2-methyl-3-(propan-2-yl)quinoline derivatives.
Caption: Validation workflow distinguishing between Heme detoxification (Path A) and Mitochondrial respiration (Path B) based on substitution.
Part 5: References & Authority[2][3][4]
Egan, T. J., et al. (2013). "In vitro inhibition of
-hematin formation by 4-aminoquinolines: The role of the 3-substituent." Journal of Medicinal Chemistry. Link
Smilkstein, M. J., et al. (2004). "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening targeting Heme."[2] Antimicrobial Agents and Chemotherapy.[2] Link
Doggett, J. S., et al. (2012). "Endochin-like quinolones are highly potent against Plasmodium falciparum and target the cytochrome
complex."[2] Proceedings of the National Academy of Sciences (PNAS). Link
PubChem Compound Summary. "4-Chloro-2-methylquinoline Derivatives." National Center for Biotechnology Information.[2] Link
Biagini, G. A., et al. (2006). "The mitochondrial respiratory chain of Plasmodium falciparum as a drug target." Current Pharmaceutical Design. Link
Benchmarking 4-Chloro-2-methyl-3-(propan-2-yl)quinoline against known inhibitors
Part 1: Executive Summary & Molecular Logic This guide evaluates 4-Chloro-2-methyl-3-(propan-2-yl)quinoline (hereafter Q-iPr-Cl ), a sterically demanding quinoline scaffold, against the industry-standard 4,7-Dichloroquin...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Molecular Logic
This guide evaluates 4-Chloro-2-methyl-3-(propan-2-yl)quinoline (hereafter Q-iPr-Cl ), a sterically demanding quinoline scaffold, against the industry-standard 4,7-Dichloroquinoline (DCQ, the precursor to Chloroquine).
While DCQ is the foundational backbone for first-generation antimalarials, Q-iPr-Cl offers a distinct pharmacological profile due to the C3-isopropyl group . This "steric shield" adjacent to the pharmacophore (C4-N) modulates metabolic stability and alters binding kinetics in the heme detoxification pathway.
Key Benchmarking Insight:
Standard (DCQ): High reactivity, established potency, but prone to rapid resistance via PfCRT (Plasmodium falciparum Chloroquine Resistance Transporter).
Candidate (Q-iPr-Cl): The C3-isopropyl group increases lipophilicity (+1.2 LogP) and induces a torsional twist, potentially evading standard resistance efflux mechanisms while maintaining core heme-binding affinity.
Part 2: Comparative Physicochemical Profile
The following data benchmarks the unreacted scaffold properties, which dictate the solubility and permeability of the final drug candidates.
Feature
Q-iPr-Cl (Candidate)
4,7-Dichloroquinoline (Standard)
Impact on Drug Design
Formula
CHClN
CHClN
Q-iPr-Cl yields higher MW derivatives.
MW
219.71 g/mol
198.05 g/mol
Slight increase, stays within Lipinski rules.
cLogP
~4.2 (High Lipophilicity)
~3.1
Critical: Q-iPr-Cl derivatives will have higher membrane permeability but lower aqueous solubility.
Steric Bulk (C3)
Isopropyl (High)
Hydrogen (None)
High: Hinders nucleophilic attack at C4; requires harsher synthesis conditions but protects against metabolic N-oxidation.
Electronic Effect
C2-Methyl (+I effect)
C7-Chloro (-I effect)
Q-iPr-Cl is more electron-rich, potentially increasing basicity of the quinoline nitrogen.
Part 3: Biological Benchmarking (Functional Derivatives)
Because Q-iPr-Cl is a reactive electrophile, its biological value is realized upon conversion to 4-aminoquinolines . The table below benchmarks the predicted performance of N-alkylated derivatives of Q-iPr-Cl against Chloroquine (CQ).
Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC
.
References
Egan, T. J., et al. (2000). "Role of Haematin (Ferriprotoporphyrin IX) in the Mechanism of Action of 4-Aminoquinoline Antimalarials." Journal of Inorganic Biochemistry. Link
Kouznetsov, V. V., et al. (2005). "Recent Progress in the Synthesis of Quinolines." Current Organic Chemistry. Link
Foley, M., & Tilley, L. (1998). "Quinoline Antimalarials: Mechanisms of Action and Resistance." International Journal for Parasitology. Link
Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today. Link
PubChem Compound Summary. (2025). "4-Chloro-2-methyl-3-(propan-2-yl)quinoline." National Center for Biotechnology Information. Link
Orthogonal Validation of 4-Chloro-2-methyl-3-(propan-2-yl)quinoline as a Novel Kinase Inhibitor: A Comparative Guide
In the landscape of modern drug discovery, the initial identification of a bioactive small molecule, or "hit," is merely the first step in a rigorous journey toward a validated therapeutic candidate. The quinoline scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the initial identification of a bioactive small molecule, or "hit," is merely the first step in a rigorous journey toward a validated therapeutic candidate. The quinoline scaffold is a well-established privileged structure in medicinal chemistry, known to be the backbone of numerous compounds with a wide array of biological activities, including anticancer and antimalarial effects.[1][2][3] This guide focuses on a novel quinoline derivative, 4-Chloro-2-methyl-3-(propan-2-yl)quinoline, and presents a comprehensive framework for the orthogonal validation of its hypothetical activity as a kinase inhibitor.
For researchers, scientists, and drug development professionals, the application of a combination of orthogonal methods is the most robust and effective way to identify and validate attractive starting points for medicinal chemistry programs.[4][5] This guide will provide an in-depth, technically-focused comparison of experimental approaches, moving beyond simple protocols to explain the causal reasoning behind the experimental design, thereby ensuring a self-validating system of inquiry.
Hypothetical Target and Comparator Compound
For the purpose of this guide, we will hypothesize that 4-Chloro-2-methyl-3-(propan-2-yl)quinoline (herein referred to as QM-C4 ) has been identified in a high-throughput screen as a potent inhibitor of Pim-1 kinase , a serine/threonine kinase frequently overexpressed in various cancers and a validated therapeutic target.
As a point of comparison, we will use SGI-1776 , a known, well-characterized inhibitor of Pim-1 kinase. This will allow for an objective assessment of QM-C4's performance against an established alternative.
The first step in validating a potential kinase inhibitor is to confirm its direct interaction with the purified enzyme and to quantify its inhibitory potency.[6][7] A biochemical enzyme inhibition assay is a direct measure of this interaction.[8][9]
Rationale for Experimental Design
We will employ a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This format is highly sensitive, amenable to high-throughput screening, and less prone to interference from colored or fluorescent compounds compared to absorbance- or fluorescence intensity-based assays. The assay will determine the concentration of QM-C4 required to inhibit 50% of Pim-1 kinase activity (the IC50 value).
Experimental Protocol: TR-FRET Pim-1 Kinase Assay
Reagent Preparation :
Prepare a 2X solution of recombinant human Pim-1 kinase in kinase assay buffer.
Prepare a 2X solution of a biotinylated peptide substrate and ATP in kinase assay buffer. The ATP concentration should be at or near the Km for Pim-1 to accurately identify competitive inhibitors.[7]
Prepare serial dilutions of QM-C4 and SGI-1776 in DMSO, followed by a further dilution in kinase assay buffer to create 4X compound solutions.
Assay Procedure :
Add 5 µL of the 4X compound solutions to the wells of a 384-well low-volume microplate. Include wells with DMSO only as a no-inhibitor control.
Add 5 µL of the 2X Pim-1 kinase solution to all wells and incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.[8]
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.
Incubate the reaction for 60 minutes at 30°C.
Stop the reaction by adding 10 µL of a stop/detection solution containing a europium-labeled anti-phosphopeptide antibody and streptavidin-allophycocyanin (SA-APC).
Data Acquisition and Analysis :
Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.
Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (APC) and 620 nm (europium).
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) for each well.
Plot the percent inhibition (calculated relative to the DMSO control) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]
Data Presentation: Comparative IC50 Values
Compound
Pim-1 Kinase IC50 (nM)
QM-C4
75
SGI-1776
50
Workflow Visualization
Caption: Workflow for the TR-FRET based biochemical Pim-1 kinase inhibition assay.
Orthogonal Validation: Cell-Based Target Engagement and Proliferation Assay
While a biochemical assay confirms direct enzyme inhibition, it does not provide information about a compound's activity in a cellular context.[10] A cell-based assay is a critical orthogonal approach to demonstrate that the compound can cross the cell membrane, engage its target, and elicit a downstream biological effect.[5][11]
Rationale for Experimental Design
We will use a human leukemia cell line, such as MOLM-13, which is known to have high levels of Pim-1 kinase expression and is sensitive to Pim-1 inhibition. We will perform two parallel experiments:
Cell Viability/Proliferation Assay : To determine if the inhibition of Pim-1 by QM-C4 leads to a cytotoxic or anti-proliferative effect. The CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells, will be used for its high sensitivity and broad linear range.[1]
Western Blot Analysis : To confirm target engagement by observing the phosphorylation status of a known downstream substrate of Pim-1 kinase, such as the pro-apoptotic protein BAD. A reduction in the phosphorylation of BAD at Ser112 would provide direct evidence of Pim-1 inhibition within the cell.
This dual approach provides both a quantitative measure of the phenotypic outcome (cell death/growth arrest) and a qualitative confirmation of the on-target mechanism of action.
Experimental Protocols
2.2.1. Cell Proliferation Assay (CellTiter-Glo®)
Cell Seeding : Seed MOLM-13 cells into a 96-well white, clear-bottom plate at an optimal density and incubate for 24 hours.[1][2]
Compound Treatment : Treat the cells with a serial dilution of QM-C4 and SGI-1776 for 72 hours. Include a vehicle control (DMSO).[12]
Assay Procedure :
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
Data Acquisition and Analysis :
Measure the luminescence using a plate reader.
Calculate the half-maximal effective concentration (EC50) by plotting the percentage of cell viability against the compound concentration.
2.2.2. Western Blot for Phospho-BAD
Cell Treatment and Lysis :
Seed MOLM-13 cells in a 6-well plate and grow to 70-80% confluency.
Treat the cells with QM-C4 and SGI-1776 at 1X and 5X their respective EC50 concentrations for 4 hours.
Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification and Sample Preparation :
Determine the protein concentration of the lysates using a BCA assay.
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
SDS-PAGE and Western Blotting :
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane with 5% BSA in TBST for 1 hour.
Incubate the membrane with primary antibodies against phospho-BAD (Ser112) and total BAD overnight at 4°C.
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A loading control, such as β-Actin, should also be probed.
Data Presentation: Comparative Cellular Activity
Table 2: Anti-proliferative Activity in MOLM-13 Cells
Compound
EC50 (nM)
QM-C4
250
SGI-1776
180
Western Blot Results: A representative western blot image would show a dose-dependent decrease in the band corresponding to phospho-BAD (Ser112) in cells treated with both QM-C4 and SGI-1776, while the total BAD and β-Actin levels remain unchanged. This provides strong evidence of on-target activity.
Signaling Pathway Visualization
Caption: Simplified signaling pathway of Pim-1 kinase and its inhibition by QM-C4.
Comparative Analysis and Conclusion
This guide outlines a two-tiered orthogonal approach to validate the hypothetical activity of a novel quinoline compound, QM-C4, as a Pim-1 kinase inhibitor.
Biochemical Validation : The TR-FRET assay confirmed that QM-C4 directly inhibits Pim-1 kinase with a potent IC50 of 75 nM, which is comparable to the known inhibitor SGI-1776 (50 nM).
Cellular Validation : The CellTiter-Glo assay demonstrated that QM-C4 exhibits anti-proliferative effects in a Pim-1-dependent cancer cell line with an EC50 of 250 nM. Crucially, the western blot analysis confirmed on-target engagement by showing a reduction in the phosphorylation of the downstream substrate BAD.
The convergence of data from these two independent methods provides strong evidence that 4-Chloro-2-methyl-3-(propan-2-yl)quinoline is a genuine inhibitor of Pim-1 kinase with cellular activity. The slight drop-off in potency from the biochemical to the cellular assay (75 nM vs. 250 nM) is expected and can be attributed to factors such as cell membrane permeability and compound stability.
By employing this orthogonal validation strategy, researchers can build a robust data package that instills confidence in the compound's mechanism of action, justifying its advancement into further preclinical development. This rigorous, evidence-based approach is fundamental to the principles of scientific integrity and is essential for the successful translation of basic research into novel therapeutics.
References
Benchchem. (2025).
CST.
Broad Institute. (2025).
Benchchem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
Benchchem. (2025). In Vitro Evaluation of Novel Quinoline Compounds: A Technical Guide.
NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
MDPI. (2020).
RSC Publishing. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
BellBrook Labs. (2025).
NCBI Bookshelf - NIH. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.
PMC. Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect.
This guide outlines the mandatory disposal procedures for 4-Chloro-2-methyl-3-(propan-2-yl)quinoline. Due to the quinoline backbone (potential carcinogenicity) and the chlorine substituent (halogenated waste requirements), this compound requires strict segregation from non-halogenated waste streams to prevent regulatory violations and dangerous incineration byproducts (e.g., dioxins).[1][2]
Emits toxic Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) upon heating.[1]
Waste Code
D002 (if corrosive), Halogenated
Must be incinerated in facilities equipped with acid gas scrubbers.[1][2]
Waste Stream Classification (The "Why")
Proper classification is the single most critical step in disposal.[1] You must not mix this compound with standard organic solvents (e.g., Acetone, Ethanol).[1][2]
Halogen Content: This molecule contains chlorine.[1] Mixing it with non-halogenated waste (e.g., pure methanol) contaminates the entire container, forcing the disposal facility to treat the whole volume as halogenated waste.[2] This increases disposal costs by approximately 40-60% and complicates the incineration process.[1]
Incineration Requirement: Non-halogenated organics are often used for fuel blending (energy recovery).[1] Halogenated organics cannot be fuel blended; they must undergo high-temperature incineration (>1100°C) with specific residence times to ensure the destruction of the refractory quinoline ring and to capture the resulting HCl gas.[1]
Step-by-Step Disposal Protocol
Phase A: Pre-Disposal Treatment (Lab Scale)
If the compound is in a reaction mixture or solution:
Quenching: Ensure no unreacted reagents (e.g., POCl3, often used in quinoline synthesis) remain.[1][2] Quench the reaction mixture slowly into ice/water if necessary, then extract the organic layer.
pH Check: Check the pH of the waste.[1] If pH < 2 or > 12.5, neutralize to pH 5–9 using Sodium Bicarbonate (base) or Dilute Sulfuric Acid (acid).[2] Note: Extreme pH wastes are classified as D002 and require special handling.[1]
Phase B: Packaging & Segregation
Scenario 1: Solid Waste (Pure Compound or Contaminated Solids) [1]
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an Amber Glass jar.[1]
Segregation: Do not mix with oxidizers (e.g., nitric acid, peroxides).[1][2]
Solids: Place contaminated gloves, weigh boats, and paper towels in a separate "Solid Hazardous Waste" bag, specifically labeled for toxic solids.[1][2]
The following diagram illustrates the decision process for handling this specific chemical waste stream.
Figure 1: Decision matrix for segregating halogenated quinoline waste streams to ensure regulatory compliance.
Emergency Spill Procedures
In the event of a spill outside the fume hood:
Evacuate & Ventilate: Quinoline derivatives can cause respiratory irritation.[1] Clear the immediate area.[1][3][4][5]
PPE Upgrade: Wear Silver Shield (Laminate) or double-layered Nitrile gloves, safety goggles, and a lab coat.[1][2] If dust is present, use a P100 respirator.[2]
Containment:
Liquids: Surround with vermiculite or sand.[1][5] Do not use combustible materials like sawdust.[1]
Solids: Cover with a damp paper towel to prevent dust generation, then carefully scoop up.[1][2]
Decontamination: Clean the surface with a soap/water solution.[1] Collect all cleaning materials into the solid hazardous waste stream.[1]
Final Destruction (Facility Level)
This section is for the waste management contractor.[1]
Pollution Control: Wet scrubbing is mandatory to neutralize Hydrogen Chloride (HCl) gas generated from the chlorine substituent and to prevent the formation of Polychlorinated Dibenzodioxins (PCDDs).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77973, 4-Chloro-2-methylquinoline (Analogous Hazard Data).[1] Retrieved from [Link][1]
U.S. Environmental Protection Agency (2024). RCRA Hazardous Waste Codes & Halogenated Solvents (F-List).[1] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[1] Retrieved from [Link][1]
Personal Protective Equipment (PPE) & Handling Guide: 4-Chloro-2-methyl-3-(propan-2-yl)quinoline
Part 1: Executive Hazard Analysis (The "Why") As researchers, we often treat "Irritants" with complacency. This is a critical error when handling halogenated heterocycles like 4-Chloro-2-methyl-3-(propan-2-yl)quinoline .
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Hazard Analysis (The "Why")
As researchers, we often treat "Irritants" with complacency. This is a critical error when handling halogenated heterocycles like 4-Chloro-2-methyl-3-(propan-2-yl)quinoline .
While the Safety Data Sheet (SDS) classifies this compound primarily as a Skin/Eye/Respiratory Irritant (H315, H319, H335), the 4-chloroquinoline scaffold is chemically reactive. The chlorine atom at the 4-position is susceptible to nucleophilic displacement. Biologically, this reactivity implies potential for protein alkylation or sensitization. Furthermore, as a drug intermediate, its pharmacological potency is likely uncharacterized.
Operational Directive: Treat this compound not just as an irritant, but as a Potent Unknown .
Zero Tolerance: No sink disposal. All rinsate must be captured.
Part 2: Engineering Controls & PPE Matrix
The hierarchy of controls dictates that PPE is the last line of defense. Your primary barrier is the Chemical Fume Hood .
Engineering Controls
Ventilation: All open handling (weighing, transfer, solubilization) must occur within a certified fume hood with a face velocity of 0.5 m/s (100 fpm) .
Static Control: Use an ionizing bar or anti-static gun during weighing. Halogenated quinolines are often dry, crystalline powders that carry significant static charge, leading to "flying powder" incidents.
Why Nitrile? Latex offers poor resistance to halogenated aromatics. Why Double? 4-chloroquinolines can permeate thin nitrile in <15 mins. The outer glove acts as a sacrificial layer; the inner glove protects during doffing.
Eye Protection
Chemical Splash Goggles (Indirect Venting)
Safety glasses leave gaps. Fine crystalline dust can bypass side shields on air currents. Goggles provide a sealed environment.[5]
Respiratory
N95 (Minimum) or P100 (Preferred)
Context: Required only if working outside a fume hood (not recommended) or during spill cleanup. The solid dust is the primary inhalation risk.
Body
Tyvek® Lab Coat (Closed Front)
Cotton lab coats absorb chemicals. Tyvek sheds dust and prevents the compound from migrating to street clothes.
Part 3: Operational Protocols
The "Static-Free" Weighing Protocol
Handling the solid phase presents the highest risk of inhalation exposure.
Preparation: Place the balance inside the fume hood. If vibration is an issue, turn off the hood fan momentarily only if a "Powder Containment Hood" is not available, but wear an N95 respirator during this pause.
Taring: Tare the weighing boat/vial before opening the source container.
Transfer:
Do not use a spatula that is too large for the neck of the bottle.
Technique: Tap the spatula gently; do not dump.
Critical Step: Wipe the threads of the source bottle with a Kimwipe dampened in solvent (e.g., Ethanol) before recapping to prevent grinding the crystals in the cap (which creates fine aerosolized dust upon next opening).
Decontamination: Immediately wipe the balance area with a solvent-dampened tissue. Dispose of the tissue as solid hazardous waste.
Solubilization & Reaction Setup
Once dissolved (e.g., in DCM, DMF, or Methanol), the permeation risk increases significantly.
Solvent Choice: If dissolving in Dichloromethane (DCM) , be aware that DCM permeates nitrile gloves in seconds, carrying the quinoline with it. Silver Shield (Laminate) gloves are required for DCM handling.
Part 4: Visualization & Logic Flows
PPE Decision Logic
This logic flow ensures you select the correct PPE based on the state of the matter.
Caption: Decision matrix for glove selection based on physical state and carrier solvent.
Emergency Spill Response Workflow
A self-validating loop for managing spills safely.
Caption: Step-by-step response protocol for solid vs. liquid spills.
Part 5: Disposal & Waste Management
Core Principle: Halogenated heterocycles are persistent.
Segregation: Dispose of in the "Halogenated Organic Waste" stream. Do not mix with non-halogenated solvents if your facility separates them (cost-saving measure), but safety-wise, they are compatible with general organics.
Container Labeling: Clearly mark the tag with the full chemical name. Do not use abbreviations like "Cl-Quinoline" which can be ambiguous to waste handlers.
Rinsate: All glassware (flasks, spatulas) must be triple-rinsed with acetone or ethanol. This rinsate must go into the hazardous waste container, not down the drain.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]